molecular formula C10H12ClNO B1492524 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267773-15-8

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1492524
CAS RN: 1267773-15-8
M. Wt: 197.66 g/mol
InChI Key: ITEJHFNAMVPAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CEDB) is a heterocyclic compound composed of a benzene ring fused with an oxazine ring. CEDB is an important organic compound and is widely used in the fields of organic synthesis, pharmaceuticals and materials science. CEDB is a versatile compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a versatile compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is used as a starting material for the synthesis of several other organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of a variety of heterocyclic compounds, such as dibenzoxazine, 1,4-dihydro-3-chloro-2-ethyl-2H-benzoxazine, and 4-chloro-2-ethyl-2H-benzoxazine. In addition, this compound has been used as a catalyst in the synthesis of several organic compounds.

Advantages and Limitations for Lab Experiments

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a versatile compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. However, this compound is a hazardous compound and should be handled with care. It is also important to note that this compound is a chiral compound and can exist in two different forms, the (+) and (-) enantiomers.

Future Directions

There are a number of potential future directions for 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine research. This compound could be used as a starting material for the synthesis of more complex organic compounds, such as heterocyclic compounds. This compound could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of more effective inhibitors of COX-2, 5-LOX, and AChE. Finally, this compound could be used in the development of

Biochemical Analysis

Biochemical Properties

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of specific genes, leading to alterations in cellular behavior and function. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins, altering their activity and function. This can lead to the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical and cellular effects. Long-term exposure to the compound can result in sustained alterations in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly at specific dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes . These interactions can influence the metabolic flux and levels of metabolites within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This can affect its localization and accumulation within specific cellular compartments, influencing its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical and cellular effects.

properties

IUPAC Name

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJHFNAMVPAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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